![molecular formula C17H17ClN4O3S B2619767 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 923150-46-3](/img/structure/B2619767.png)
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as Olmutinib, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively researched for its potential therapeutic applications in cancer treatment.
Mechanism of Action
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which leads to the inhibition of cell proliferation, migration, and survival. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to be highly selective for EGFR tyrosine kinase, with minimal inhibition of other kinases.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of NSCLC cell lines and tumor xenografts in animal models. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and docetaxel.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is its high potency and selectivity for EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer biology. However, one of the limitations of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of combination therapies that can enhance its antitumor activity. Another area of interest is the identification of biomarkers that can predict response to 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione in different types of cancer.
Synthesis Methods
The synthesis of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione involves the reaction of 4-chlorobenzylamine with 3,7-dimethylxanthine in the presence of an acid catalyst to form 1-(4-chlorobenzyl)-3,7-dimethylxanthine. This intermediate is then reacted with 2-oxopropylthiol in the presence of a base to form the final product, 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione. The synthesis method has been optimized to yield high purity and high yield of 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione.
Scientific Research Applications
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been extensively researched for its potential therapeutic applications in cancer treatment. It has been shown to be a potent and selective inhibitor of EGFR tyrosine kinase, which is overexpressed in many types of cancer. 1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been tested in preclinical and clinical studies for its efficacy in treating non-small cell lung cancer (NSCLC) and other types of cancer.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-10(23)9-26-16-19-14-13(20(16)2)15(24)22(17(25)21(14)3)8-11-4-6-12(18)7-5-11/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBSCHPEBXAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3,7-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione |
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